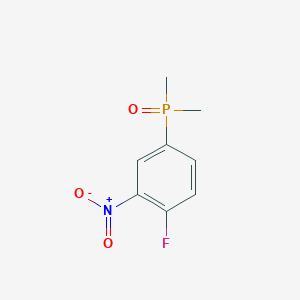
4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene is an organic compound characterized by the presence of a dimethylphosphoryl group, a fluorine atom, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene typically involves the nitration of a fluorobenzene derivative followed by the introduction of a dimethylphosphoryl group. One common method involves the reaction of 1-fluoro-2-nitrobenzene with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The dimethylphosphoryl group can be oxidized to a phosphate group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups replacing the fluorine atom.
Reduction: The major product is 4-dimethylphosphoryl-1-fluoro-2-aminobenzene.
Oxidation: The major product is 4-phosphoryl-1-fluoro-2-nitrobenzene.
Aplicaciones Científicas De Investigación
4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can engage in hydrogen bonding and other non-covalent interactions. The dimethylphosphoryl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2-nitrobenzene: Lacks the dimethylphosphoryl group, making it less reactive in nucleophilic substitution reactions.
4-Dimethylphosphoryl-2-nitrobenzene: Lacks the fluorine atom, affecting its reactivity and interactions with other molecules.
4-Dimethylphosphoryl-1-chloro-2-nitrobenzene: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and reactivity.
Uniqueness
4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluorine atom and a dimethylphosphoryl group allows for a wide range of chemical transformations and applications in various fields of research.
Propiedades
IUPAC Name |
4-dimethylphosphoryl-1-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FNO3P/c1-14(2,13)6-3-4-7(9)8(5-6)10(11)12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCKOPJOWYXPNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FNO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2364043.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide](/img/structure/B2364044.png)
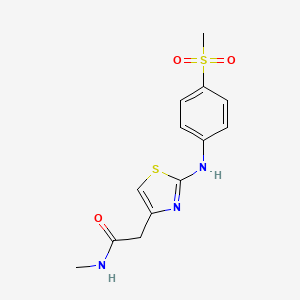
![Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2364047.png)
![N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364048.png)
![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2364049.png)
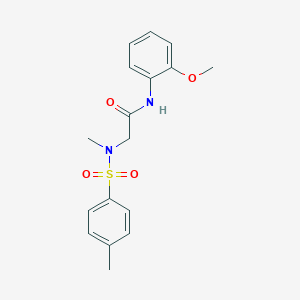
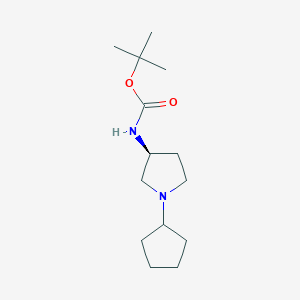
![N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2364055.png)
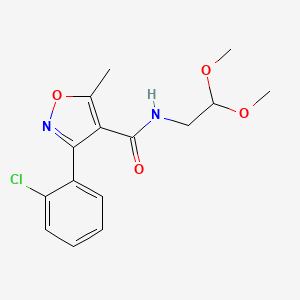
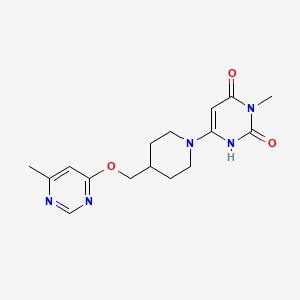
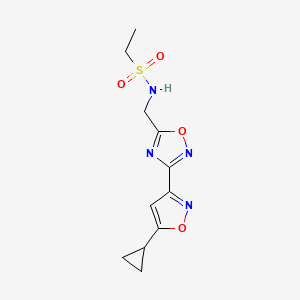

![methyl 5-(((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2364064.png)
